6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the alkylation of the triazole derivative with a pyrimidine-2,4-dione moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors (FGFRs).
Quinazolin-4(3H)-ones: Efficiently synthesized via transition-metal-free routes and known for their biological activities.
Uniqueness
6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the combination of a triazole ring with a pyrimidine-2,4-dione moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole and pyrimidine derivatives. Its structure can be described as follows:
- Molecular Formula : C16H17N5OS2
- IUPAC Name : this compound)
This molecular configuration suggests potential interactions with biological targets due to the presence of multiple functional groups.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably:
- Inhibition of Kinases : The compound has shown promising results in inhibiting various kinases, particularly those involved in cancer signaling pathways. For instance, studies have indicated that modifications on the triazole ring can enhance potency against certain kinase targets such as MPS1 (Monopolar Spindle 1), which plays a crucial role in mitosis and is a target for cancer therapy .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against certain bacterial strains. The presence of the triazole moiety is often linked to antifungal properties as well .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Target/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
MPS1 Inhibition | HCT116 Cells | 0.5 | |
Antiproliferative | A431 Carcinoma Cells | 0.8 | |
Antimicrobial | E. coli | 12 |
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 0.8 µM. The mechanism was linked to apoptosis induction and disruption of cell cycle progression at the G2/M phase .
Case Study 2: Kinase Inhibition
Research focused on the compound's interaction with MPS1 highlighted its potential as a therapeutic agent in cancer treatment. The introduction of a methyl group at specific positions significantly improved metabolic stability and selectivity against other kinases such as CDK2, suggesting a favorable pharmacokinetic profile for further development .
Properties
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-3-24-12-6-4-11(5-7-12)21-13(19-20-16(21)25-2)8-10-9-14(22)18-15(23)17-10/h4-7,9H,3,8H2,1-2H3,(H2,17,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCWWINCNGMIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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